Regioisomeric Differentiation: 2-Bromo-6-chloroquinoxaline vs. 6-Bromo-2-chloroquinoxaline
The key differentiator is regioisomeric purity. 2-Bromo-6-chloroquinoxaline (CAS 1240616-87-8) possesses a bromine at C2 and chlorine at C6. Its closest analog, 6-Bromo-2-chloroquinoxaline (CAS 55687-02-0), has the reverse substitution pattern. The inherent higher reactivity of the C2 position allows for a chemoselective, sequential functionalization strategy that cannot be replicated with the reverse regioisomer . Using the wrong regioisomer will produce a structurally different final product with the substituents swapped, which is a critical failure point in structure-activity relationship (SAR) studies where the spatial orientation of functional groups is paramount [1].
| Evidence Dimension | Molecular structure and synthetic utility based on halogen position |
|---|---|
| Target Compound Data | Br at C2, Cl at C6; CAS 1240616-87-8. Enables C2-first, C6-second sequential coupling strategy. |
| Comparator Or Baseline | Br at C6, Cl at C2; CAS 55687-02-0. Enables C6-first, C2-second sequential coupling strategy. |
| Quantified Difference | Regioisomeric structure leads to a fundamentally different chemical synthesis pathway and final product outcome. |
| Conditions | Chemical synthesis design rules. The reactivity is based on the differing electron densities at C2 vs C6 positions of the quinoxaline ring. |
Why This Matters
For procurement, selecting the correct regioisomer is non-negotiable, as it directly determines the final compound's identity and biological activity, preventing wasted synthesis efforts and invalid SAR conclusions.
- [1] Badr, M. Z. A., et al. (1984). Synthesis and Reactions of Quinoxaline Derivatives. Bulletin of the Chemical Society of Japan, 57(6), 1653-1657. View Source
